THOS Streptonigrin
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Overview
Description
Azastreptonigrin is a derivative of the antibiotic streptonigrin, which was first isolated from the bacterium Streptomyces flocculus. Streptonigrin and its derivatives, including azastreptonigrin, are known for their broad-spectrum antibiotic properties and significant antitumor activity . Azastreptonigrin, specifically, has been studied for its potential in treating various types of cancer due to its ability to interfere with DNA synthesis and induce cell death in tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azastreptonigrin can be synthesized through a series of chemical reactions starting from streptonigrin. One common method involves the reaction of streptonigrin with isopropylidene to form isopropylidene azastreptonigrin . The reaction typically requires the use of chloroform as a solvent and is carried out under controlled temperature conditions .
Industrial Production Methods: The industrial production of azastreptonigrin follows Good Manufacturing Practices (GMP) to ensure the quality and safety of the compound. The process involves large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Azastreptonigrin undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed: The major products formed from these reactions include various azastreptonigrin derivatives with potentially enhanced or altered biological activities .
Scientific Research Applications
Azastreptonigrin has been extensively studied for its applications in:
Chemistry: Used as a model compound for studying quinone chemistry and redox reactions.
Biology: Investigated for its effects on DNA synthesis and cell cycle regulation.
Medicine: Explored as a potential anticancer agent due to its ability to induce apoptosis in tumor cells.
Industry: Utilized in the development of new antibiotics and anticancer drugs.
Mechanism of Action
Azastreptonigrin exerts its effects primarily by interfering with DNA synthesis. It induces DNA strand breaks and inhibits the replication of DNA, leading to cell death . The compound targets nucleic acids and enzymes involved in DNA metabolism, disrupting the normal function of cells . Additionally, azastreptonigrin can generate reactive oxygen species, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
Streptonigrin: The parent compound, known for its broad-spectrum antibiotic and antitumor properties.
Methyl Streptonigrin: A derivative with similar biological activities but different pharmacokinetic properties.
Isopropylidene Azastreptonigrin: Another derivative with enhanced stability and activity.
Uniqueness of Azastreptonigrin: Azastreptonigrin is unique due to its specific modifications, which enhance its stability and biological activity compared to streptonigrin . Its ability to induce DNA damage and generate reactive oxygen species makes it a potent anticancer agent .
Properties
CAS No. |
15964-31-5 |
---|---|
Molecular Formula |
C28H27N5O7 |
Molecular Weight |
545.5 g/mol |
IUPAC Name |
5-amino-4-(2-hydroxy-3,4-dimethoxyphenyl)-6-(5-hydroxy-4-methoxy-2,2-dimethylimidazo[4,5-h]quinolin-8-yl)-3-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C28H27N5O7/c1-11-16(12-8-10-15(38-4)25(39-5)23(12)34)17(29)20(31-18(11)27(36)37)14-9-7-13-19(30-14)21-22(26(40-6)24(13)35)33-28(2,3)32-21/h7-10,34-35H,29H2,1-6H3,(H,36,37) |
InChI Key |
SQQXRXKYTKFFSM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=C(C4=NC(N=C34)(C)C)OC)O)N)C5=C(C(=C(C=C5)OC)OC)O |
Canonical SMILES |
CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=C(C4=NC(N=C34)(C)C)OC)O)N)C5=C(C(=C(C=C5)OC)OC)O |
15964-31-5 | |
Origin of Product |
United States |
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